molecular formula C7H14ClNO3 B1383690 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride CAS No. 2059988-37-1

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Cat. No. B1383690
M. Wt: 195.64 g/mol
InChI Key: GICNVKPFRVCGJV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a chemical compound with the CAS number 2059988-37-1 . It has a molecular weight of 195.64 and a molecular formula of C7H14ClNO3 .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride are not available, carboxylic acids in general can undergo several types of reactions. For instance, they can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Constrained Dipeptide Isosteres : 3-(Aminomethyl)oxane-3-carboxylic acid derivatives, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa), have been synthesized as conformationally constrained dipeptide isosteres. These are derived from tartaric acid and α-amino acids, offering a novel class of isosteres with potential applications in peptide and protein engineering (Guarna et al., 1999).

  • Synthesis of Fluorescent Dyes for Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through cyclization involving 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, have been identified for their potential as dyes in liquid crystal displays (Bojinov & Grabchev, 2003).

  • Amino Acid Synthesis and Configuration Studies : Research involving the synthesis of 3-aminotetrahydrothiophene-3-carboxylic acids has contributed to understanding the configurations and properties of similar amino acids, which could have implications for protein chemistry and pharmacology (Hatanaka & Ishimaru, 1973).

Applications in Biochemistry and Medicinal Chemistry

  • Transport Applications in Cellular Systems : Studies have been conducted on isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, focusing on their specificity to membrane transport systems in tumor and hepatoma cells. Such research provides insights into cellular transport mechanisms and potential therapeutic applications (Christensen et al., 1983).

  • Chemoselective Amidation of Carboxylic Acids : The use of specific agents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester for the amidation of carboxylic acids, including those derived from 3-(Aminomethyl)oxane-3-carboxylic acid, is significant in developing pharmaceutical compounds (Kang et al., 2008).

  • Synthesis of Spin-Labelled Amino Acids : Research on the synthesis of compounds like 1,4-Thiazane-3-carboxylic acid and similar derivatives demonstrates the potential to create spin-labelled amino acids, which are valuable in studying molecular structures and interactions (Shiraiwa et al., 1998).

properties

IUPAC Name

3-(aminomethyl)oxane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNVKPFRVCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
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Reactant of Route 6
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

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